An In-depth Technical Guide to (E/Z)-CP-724714: A Selective ErbB2/HER2 Tyrosine Kinase Inhibitor
An In-depth Technical Guide to (E/Z)-CP-724714: A Selective ErbB2/HER2 Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (E/Z)-CP-724714, a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
(E/Z)-CP-724714 is a racemic mixture of the E and Z isomers of CP-724714. The E-isomer is the more biologically active component and is the focus of most research.[1] CP-724714 is a synthetic organic compound belonging to the quinazolinamine class.[2]
Table 1: Chemical Identifiers for CP-724714
| Identifier | Value |
| IUPAC Name | 2-methoxy-N-[(E)-3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]quinazolin-6-yl]prop-2-enyl]acetamide[3] |
| Canonical SMILES | CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C[3] |
| Molecular Formula | C27H27N5O3[1][4] |
| CAS Number | 383432-38-0[4] |
Table 2: Physicochemical Properties of CP-724714
| Property | Value |
| Molecular Weight | 469.53 g/mol [1][4] |
| Solubility | Soluble in DMSO (≥23.5 mg/mL or 100 mM), Soluble in Ethanol (≥25.4 mg/mL or 100 mM), Insoluble in water[5][6] |
| Storage | Store at -20°C |
| Purity | ≥98% (HPLC) |
Biological Activity and Mechanism of Action
CP-724714 is a potent and selective inhibitor of the ErbB2/HER2 receptor tyrosine kinase, with an IC50 of 10 nM in cell-free assays.[7][8] It exhibits significant selectivity for ErbB2 over the epidermal growth factor receptor (EGFR), with an IC50 of 6400 nM against EGFR.[8] The compound is over 1,000-fold less potent against a panel of other kinases, including insulin receptor (IR), insulin-like growth factor-1 receptor (IGF-1R), platelet-derived growth factor receptor β (PDGFRβ), vascular endothelial growth factor receptor 2 (VEGFR2), Abl, Src, and c-Met.[7][8]
The primary mechanism of action of CP-724714 is the inhibition of ErbB2 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-Raf-Mek-Erk and Akt pathways.[9][10] This inhibition of downstream signaling leads to cell cycle arrest at the G1 phase and the induction of apoptosis in ErbB2-overexpressing cancer cells.[7][10]
Table 3: In Vitro Biological Activity of CP-724714
| Assay | Target/Cell Line | IC50/Effect |
| Kinase Assay | ErbB2 (HER2) | 10 nM[7][8] |
| Kinase Assay | EGFR | 6.4 µM[7] |
| ErbB2 Autophosphorylation in NIH3T3 cells | Chimeric EGFR/ErbB2 | 32 nM[7] |
| Cell Proliferation | BT-474 (ErbB2-amplified) | 0.25 µM[7] |
| Cell Proliferation | SKBR3 (ErbB2-amplified) | 0.95 µM[7] |
| Cell Cycle Analysis (1 µM, 24h) | BT-474 | G1 phase accumulation, reduction in S-phase[7] |
Signaling Pathway
CP-724714 exerts its therapeutic effects by inhibiting the HER2 signaling pathway. Upon inhibition of HER2 autophosphorylation by CP-724714, the downstream Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways are suppressed, leading to decreased cell proliferation and survival.
Caption: HER2 signaling pathway and the inhibitory action of CP-724714.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes the method used to determine the inhibitory activity of CP-724714 against recombinant ErbB2 and EGFR kinase domains.
Methodology:
-
Protein Expression and Purification: The intracellular domains of ErbB2 (amino acids 675-1255) and EGFR (amino acids 668-1211) are expressed as S-transferase fusion proteins in baculovirus-infected Sf9 cells. The fusion proteins are then purified by affinity chromatography.[7]
-
Plate Coating: 96-well Nunc MaxiSorp plates are coated with 0.25 mg/mL of poly(Glu:Tyr, 4:1) (PGT) in PBS overnight at 37°C.[7]
-
Kinase Reaction: The kinase reaction is performed in a 50 µL volume containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 0.1 mM sodium orthovanadate, 1 mM ATP, and approximately 15 ng of the recombinant kinase.[7]
-
Inhibitor Addition: CP-724714, dissolved in DMSO, is added to the reaction mixture. The final DMSO concentration is maintained at 2.5%.[7]
-
Phosphorylation: The phosphorylation reaction is initiated by the addition of ATP and allowed to proceed for 6 minutes at room temperature with constant shaking.[7]
-
Detection: The level of phosphorylation is quantified using an appropriate detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
Cell Proliferation Assay
This protocol outlines the procedure for assessing the effect of CP-724714 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., BT-474, SKBR3) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of CP-724714. Control wells receive vehicle (DMSO) only.[7]
-
Incubation: The cells are incubated for 6 to 7 days.[7]
-
Cell Counting: After the incubation period, surviving cells are trypsinized, resuspended in an isotonic solution, and counted using a Coulter Z2 particle counter.[7]
-
Data Analysis: Growth inhibition is calculated for each concentration using the formula: [(1 - (experimental value / control value)) x 100]. IC50 values are then determined from the dose-response curves.[7]
Caption: Workflow for a cell proliferation assay.
In Vivo Antitumor Activity
CP-724714 has demonstrated significant antitumor activity in preclinical xenograft models. Oral administration of CP-724714 to athymic mice bearing tumors derived from ErbB2-overexpressing human breast cancer cell lines (e.g., BT-474) resulted in a dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[8][10]
In a study with FRE-erbB2 xenografts, a 25 mg/kg oral dose of CP-724714 was rapidly absorbed and led to a reduction in tumor ErbB2 receptor phosphorylation.[7] Furthermore, treatment with CP-724714 induced apoptosis in the tumor cells, as evidenced by an increase in caspase-3 activity.[10] Importantly, these antitumor effects were achieved without significant weight loss or other overt signs of toxicity in the animals.[7][10]
Conclusion
(E/Z)-CP-724714 is a well-characterized, potent, and selective inhibitor of the ErbB2/HER2 tyrosine kinase. Its ability to inhibit HER2 signaling, leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells, has been demonstrated in both in vitro and in vivo models. The detailed chemical, physical, and biological data, along with the established experimental protocols, make CP-724714 a valuable tool for cancer research and a promising candidate for the development of targeted cancer therapies. This compound has been investigated in clinical trials for the treatment of patients with advanced malignant solid tumors expressing HER2.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cp-724714 | C27H27N5O3 | CID 9874913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
- 6. chembk.com [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
